molecular formula C25H30N2O2S B11525844 Ethyl 2-({2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinolin]-1'-ylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-({2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinolin]-1'-ylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11525844
M. Wt: 422.6 g/mol
InChI Key: HHFNPFUJXQKQTD-UHFFFAOYSA-N
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Description

Ethyl 2-({2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinolin]-1’-ylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-({2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinolin]-1’-ylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multiple steps. One common method includes the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the desired spiro compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinolin]-1’-ylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-({2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinolin]-1’-ylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-({2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinolin]-1’-ylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves interaction with specific molecular targets. For instance, its anti-monoamine oxidase activity suggests that it may inhibit the enzyme monoamine oxidase, thereby increasing the levels of monoamine neurotransmitters in the brain . This can have therapeutic effects in conditions like depression and anxiety.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-({2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinolin]-1’-ylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its spiro structure, which imparts specific chemical and biological properties

Properties

Molecular Formula

C25H30N2O2S

Molecular Weight

422.6 g/mol

IUPAC Name

ethyl 2-(spiro[4H-isoquinoline-3,1'-cyclohexane]-1-ylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C25H30N2O2S/c1-2-29-24(28)21-19-12-6-7-13-20(19)30-23(21)26-22-18-11-5-4-10-17(18)16-25(27-22)14-8-3-9-15-25/h4-5,10-11H,2-3,6-9,12-16H2,1H3,(H,26,27)

InChI Key

HHFNPFUJXQKQTD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC3=NC4(CCCCC4)CC5=CC=CC=C53

Origin of Product

United States

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